5,11-Dihydro-11-[[4-(2-aminoethyl)-1-piperazinyl]acetyl]-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one
Overview
Description
11-[2-[4-(2-aminoethyl)-1-piperazinyl]-1-oxoethyl]-5H-pyrido[2,3-b][1,4]benzodiazepin-6-one is a benzodiazepine.
Scientific Research Applications
Pharmacological Profile and Therapeutic Potential
The compound 5,11-Dihydro-11-[[4-(2-aminoethyl)-1-piperazinyl]acetyl]-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one, known by its research code L-S 519 or commercially as pirenzepine, has been extensively studied for its unique pharmacological properties and therapeutic applications. Initially identified for its potential in ulcer therapy, pirenzepine stands out due to its pharmacokinetic and pharmacodynamic behavior derived from its physicochemical properties, notably its inability to pass the blood-brain barrier, attributing to its lack of central nervous activity despite structural similarities to psychotropic tricyclic compounds (Eberlein, Schmidt, Reuter, & Kutter, 1977).
Gastrointestinal Applications
Pirenzepine's primary application has been in the management of gastrointestinal disorders, particularly for its antiulcerogenic effect on experimental ulcers. Studies have shown that it is half as potent as atropine in preventing acute ulcers and decreasing spontaneous gastric secretion while exhibiting a unique antimuscarinic property that significantly contributes to its anti-secretory and anti-ulcerogenic effects (Kitagawa, Kurahashi, Fujiwara, & Kohei, 1978).
Pancreatic Secretion Inhibition
Further research into pirenzepine's effects on postprandial pancreatic exocrine secretion in dogs highlighted its potential in moderating pancreatic juice secretion and altering duodenal pH levels, suggesting its utility in broader gastrointestinal therapeutic contexts (Madrid, Salido, Martínez de Victoria, Mañas, & Mataix, 1985).
Chemical Synthesis and Structure-Activity Relationship
Significant efforts have been made towards the synthesis and structural analysis of pirenzepine and its derivatives to understand its biochemical mechanisms and enhance its pharmacological efficacy. Attempts at new synthesis methods and the exploration of structure-activity relationships have provided deeper insights into its molecular configuration and interaction with biological receptors, leading to the development of more potent and selective compounds (Oklobdžija et al., 1983).
Muscarinic Receptor Affinity and Antagonism
Pirenzepine's selectivity for muscarinic receptors has been a focal point of pharmacological research, with studies demonstrating its high affinity for M1 muscarinic receptors, making it a valuable tool in the study of muscarinic receptor function and pharmacology. This specificity contributes to its therapeutic profile, particularly in the treatment of peptic ulcers and related gastrointestinal conditions (Watanabe et al., 2010).
Properties
Molecular Formula |
C20H24N6O2 |
---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
11-[2-[4-(2-aminoethyl)piperazin-1-yl]acetyl]-5H-pyrido[2,3-b][1,4]benzodiazepin-6-one |
InChI |
InChI=1S/C20H24N6O2/c21-7-9-24-10-12-25(13-11-24)14-18(27)26-17-6-2-1-4-15(17)20(28)23-16-5-3-8-22-19(16)26/h1-6,8H,7,9-14,21H2,(H,23,28) |
InChI Key |
BGBFZLZJWJZOCZ-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCN)CC(=O)N2C3=CC=CC=C3C(=O)NC4=C2N=CC=C4 |
Canonical SMILES |
C1CN(CCN1CCN)CC(=O)N2C3=CC=CC=C3C(=O)NC4=C2N=CC=C4 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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